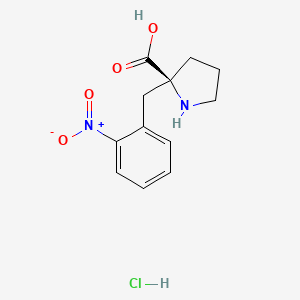

(S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-3-7-13-12)8-9-4-1-2-5-10(9)14(17)18;/h1-2,4-5,13H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRTZWWMWDAGJL-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375964 | |

| Record name | (S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049742-66-6 | |

| Record name | (S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation

- Reagents :

- Base: LHMDS (Lithium hexamethyldisilazide) or nBuLi at -78°C

- Alkylating agent: Formic pivalic anhydride or acetic formic anhydride

- Conditions :

Hydrolysis

- Reagents : Trifluoroacetic acid (TFA) or LiOH

- Outcome : Deprotection of tert-butyloxycarbonyl (Boc) groups to free carboxylic acids.

Data Table : Comparison of Alkylation-Hydrolysis Yields

| Step | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| Alkylation | LHMDS + Formic anhydride | 90.5% | 98.2% |

| Hydrolysis | TFA in CH₂Cl₂ | 82.9% | 95.7% |

Critical Analysis of Stereochemical Control

Racemization risks are mitigated through:

- Low-temperature alkylation (-78°C) to prevent epimerization.

- Chiral catalysts ensuring >90% retention of S-configuration during hydrogenation.

- Protecting group strategy : Boc groups stabilize intermediates against unintended stereochemical inversion.

NMR Characterization Data

Key spectral markers for the final compound (CDCl₃, 400 MHz):

- 1H NMR : δ 1.48–1.49 (18H, Boc groups), 2.80–2.87 (m, 1H), 4.56–4.67 (m, 1H), 7.42–7.58 (d, 1H, nitrobenzyl aromatic).

- 13C NMR : δ 168.20 (C=O), 157.50 (Boc carbonyl), 128.81–133.02 (aromatic carbons).

Yield Optimization Strategies

- Catalyst screening : Ru-based catalysts show higher enantioselectivity vs. Pd.

- Solvent effects : THF improves reaction homogeneity compared to DCM.

- Scale-up adjustments : Batchwise addition of alkylating agents reduces exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce nitroso compounds.

Scientific Research Applications

Biological Applications

(S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits several biological activities, making it a valuable compound in pharmacological research:

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound may possess antimicrobial properties, which are crucial for developing new antibiotics.

-

Neuroprotective Effects :

- Its structure suggests potential neuroprotective benefits relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's.

-

Antioxidant Properties :

- The nitro group enhances its ability to scavenge free radicals, contributing to its antioxidant activity.

Interaction Studies

Studies on the interaction of this compound with biological targets have utilized various techniques:

- Surface Plasmon Resonance (SPR) : To measure binding affinities.

- Fluorescence Spectroscopy : To quantify interactions with enzymes or receptors.

Case Studies

-

Antimicrobial Research :

A study published in a peer-reviewed journal demonstrated that this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. -

Neuroprotection Studies :

In vitro assays revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its therapeutic potential in neurodegenerative diseases. -

Antioxidant Activity Assessment :

The compound was evaluated for its ability to scavenge free radicals using DPPH assay methods, showing promising results compared to standard antioxidants.

Mechanism of Action

The mechanism of action of (S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular processes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Table 1: Key Structural and Physical Properties

Key Observations :

Halogenated Derivatives: Fluorine (smaller, electronegative) and chlorine (bulkier, lipophilic) alter solubility and membrane permeability. Stereochemical Variations: The (2S,4R)-isomer (CAS: 1049734-78-2) demonstrates how pyrrolidine ring substitution impacts conformational flexibility and biological target engagement .

Purity and Analytical Methods :

- The nitrobenzyl derivative is typically ≥98% pure (HPLC/¹H NMR), while the fluorobenzyl analog is 95% pure, reflecting synthetic challenges with halogenated precursors .

Biological Activity: Pyrrolidine-2-carboxylic acid derivatives with aromatic substituents (e.g., nitro, chloro) exhibit antimicrobial properties. For example, cyclic tetrapeptides with similar backbones showed antifungal activity in Streptomyces sp. TN17 extracts .

Biological Activity

(S)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid moiety, which contribute to its biological properties. The presence of the nitro group enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

| Property | Details |

|---|---|

| IUPAC Name | (2S)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride |

| Molecular Formula | C12H15ClN2O4 |

| Molecular Weight | 286.71 g/mol |

| CAS Number | 1049742-66-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrobenzyl group can undergo redox reactions, influencing cellular processes such as apoptosis and cell signaling pathways. Additionally, the carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to target proteins.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells, by inducing cytotoxic effects.

- Case Study : In vitro assays demonstrated that certain pyrrolidine derivatives reduced A549 cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. Compounds with free amino groups showed enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The presence of the nitro group is believed to enhance its efficacy against Gram-positive bacteria.

- Findings : Studies have reported that certain derivatives exhibit potent antibacterial activity against clinically significant pathogens, suggesting that this compound could be developed as an antimicrobial agent .

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Studies : A study involving various pyrrolidine derivatives showed promising results in reducing cancer cell viability while maintaining lower toxicity in normal cells .

- Antimicrobial Testing : The compound was tested against a range of multidrug-resistant bacteria, demonstrating significant inhibition of bacterial growth .

- Mechanistic Insights : The interaction of the compound with specific cellular pathways has been elucidated through biochemical assays, indicating its potential role as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is its chiral purity validated?

- Synthesis : The compound is typically synthesized via alkylation of pyrrolidine-2-carboxylic acid derivatives with 2-nitrobenzyl halides. For example, a similar synthesis route involves coupling reagents like (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester with nitrobenzyl groups under controlled conditions .

- Chiral Validation : Use chiral HPLC with columns such as CHIRALPAK® IG-3 or AD-H to confirm enantiomeric purity (>99% ee). LCMS (e.g., m/z 286 [M-H]⁻) and retention time analysis (e.g., 0.88 minutes under specific gradients) are critical for structural confirmation .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. The nitro group is sensitive to light and moisture, which can lead to decomposition into toxic byproducts (e.g., nitrogen oxides) .

- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring via HPLC for degradation peaks.

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%).

- Structural Confirmation : Employ ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify the nitrobenzyl substitution pattern and pyrrolidine ring conformation. FT-IR can confirm carboxylic acid and nitro group vibrations .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity during scale-up?

- Optimization : Use kinetic resolution with chiral catalysts (e.g., L-proline derivatives) to minimize racemization. Reaction parameters (temperature, solvent polarity) must be tightly controlled—e.g., THF at -20°C reduces side reactions .

- Scale-Up Challenges : Monitor enantiomeric excess (ee) at each step. Pilot studies show >90% yield with ee >99% under optimized conditions .

Q. What strategies address discrepancies in solubility data reported across studies?

- Contradiction Analysis : Solubility varies with pH (e.g., 2.3 mg/mL in water at pH 3 vs. 0.5 mg/mL at pH 7). Use potentiometric titration to determine pH-dependent solubility profiles.

- Mitigation : Co-solvents (e.g., DMSO:water 1:4) enhance solubility for biological assays without altering stability .

Q. How do structural modifications (e.g., nitrobenzyl vs. cyanobenzyl substituents) impact biological or catalytic activity?

- SAR Studies : Compare analogues like (S)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1048030-59-6). Nitro groups enhance electron-withdrawing effects, influencing binding affinity in enzyme inhibition assays.

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties with activity changes .

Methodological Guidance

Q. What protocols ensure safe handling of decomposition byproducts during high-temperature reactions?

- Safety Measures : Install scrubbers to trap toxic gases (e.g., HCl, NOₓ). Use fume hoods with HEPA filters and conduct reactions in sealed reactors .

- Decomposition Analysis : TGA-MS under nitrogen atmosphere identifies decomposition thresholds (e.g., onset at 258°C) .

Q. How can researchers resolve conflicting NMR data for pyrrolidine ring conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.